molecular formula C23H18O6S B2505988 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate CAS No. 869341-49-1

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate

Cat. No. B2505988
CAS RN: 869341-49-1
M. Wt: 422.45
InChI Key: JHYYMOOYYSEHHG-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a derivative of chromen, which is a class of organic compounds with diverse biological activities. The methoxy and benzenesulfonate groups suggest potential for interaction with biological systems, possibly affecting the compound's solubility, reactivity, and bioactivity.

Synthesis Analysis

The synthesis of related chromen derivatives often involves reactions with benzenesulfonyl compounds and various aldehydes. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Similarly, the synthesis of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles involves the reaction of 6-methoxy-2-naphthol with aromatic aldehydes and malononitrile . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chromen derivatives is characterized by the presence of a chromen moiety, which is a fused benzene and pyran ring. The substitution of the chromen ring with various functional groups, such as methoxy and benzenesulfonate, can significantly influence the electronic properties and steric hindrance, which in turn affects the compound's reactivity and interactions with biological targets .

Chemical Reactions Analysis

Chromen derivatives can undergo a variety of chemical reactions. For example, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones can lead to the formation of angular pentacyclic compounds . The presence of electron-donating methoxy groups can also influence the outcome of Lewis acid-promoted reactions, as seen in the formation of complex molecules with multiple asymmetric centers from simple achiral starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen derivatives are influenced by their molecular structure. The presence of a methoxy group can increase the lipophilicity of the compound, while the benzenesulfonate group can enhance water solubility. These properties are crucial for the compound's potential biological activity and pharmacokinetic profile. Nonlinear optical properties of related compounds, such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates, have been studied, indicating potential applications in optical limiting .

Scientific Research Applications

  • Antibacterial Activity : Compounds closely related to the requested chemical, such as 4-hydroxy-chromen-2-one derivatives, have shown significant antibacterial properties. Behrami and Dobroshi (2019) synthesized and evaluated the antibacterial activity of several compounds, including 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride, against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus. The synthesized compounds displayed high levels of bacteriostatic and bactericidal activity [Behrami and Dobroshi, 2019].

  • Synthesis of Crown Ethers : Bulut and Erk (2001) reported the synthesis of novel crown ethers using compounds including 3-(p-methoxyphenyl)-7,8-dihydroxy and -6,7-dihydroxychromenones, which are structurally similar to the chemical . These chromenones were used to produce various crown ethers, demonstrating the versatility of these compounds in creating complex organic structures [Bulut and Erk, 2001].

  • Antioxidant Properties : Stanchev et al. (2009) investigated the antioxidant properties of four 4-hydroxycoumarin derivatives, closely related to the requested compound. Their research indicated that these compounds, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, possess significant antioxidant activity in vitro [Stanchev et al., 2009].

  • Synthesis of Pyrazole Ligands and Metal Complexes : Budzisz, Małecka, and Nawrot (2004) synthesized pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions using 4-oxo-4H-chromones, a group to which the requested compound belongs. This research highlights the application of these compounds in the synthesis of complex metal-ligand structures [Budzisz, Małecka, and Nawrot, 2004].

  • Synthesis of Novel Derivatives for Pharmaceutical Applications : El-Agrody et al. (2002) synthesized several new 1H-benzo[f]chromene derivatives using intermediates such as 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile. Their work demonstrates the potential pharmaceutical applications of these chromene derivatives [El-Agrody et al., 2002].

  • Synthesis and Characterization of Glycoside Derivatives : Zhang, Du, Liu, and Zhu (2001) synthesized a novel glycoside lactone derivative, which includes a compound similar to the requested chemical. This research contributes to the understanding of the synthesis and structural properties of such complex organic compounds [Zhang, Du, Liu, and Zhu, 2001].

  • Green Synthesis Methods : Mogilaiah, Jagadeeshwar, and Prasad (2010) described an efficient and convenient method for the green synthesis of pyrazolecarbaldehydes, starting from compounds such as 3-(2-oxo-2H-chromenyl). This highlights the environmental aspect of synthesizing such compounds [Mogilaiah, Jagadeeshwar, and Prasad, 2010].

  • Photodynamic Therapy for Cancer Treatment : Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds have potential applications in photodynamic therapy for cancer treatment [Pişkin, Canpolat, and Öztürk, 2020].

Mechanism of Action

The mechanism of action of a compound often depends on its structure and the biological system it interacts with. For a similar compound, the results of the molecular docking study showed that the compound exhibited more negative value of binding free energy than tamoxifen .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For a similar compound, it was reported that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses. For instance, a study predicted that a similar compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6S/c1-15-20-14-18(29-30(25,26)19-6-4-3-5-7-19)12-13-21(20)28-23(24)22(15)16-8-10-17(27-2)11-9-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYYMOOYYSEHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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